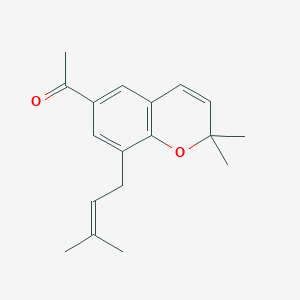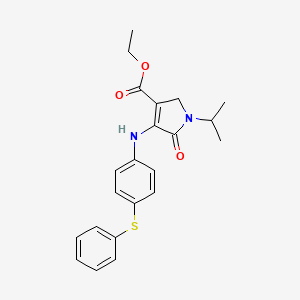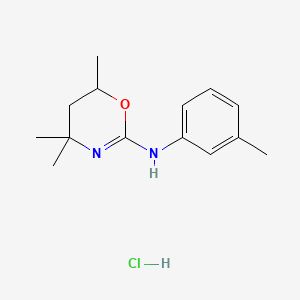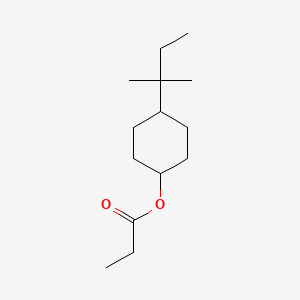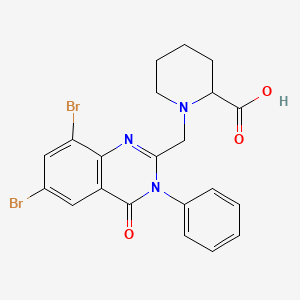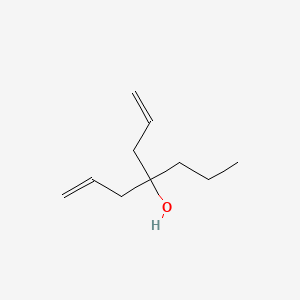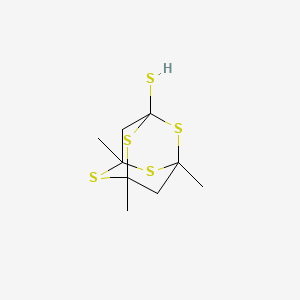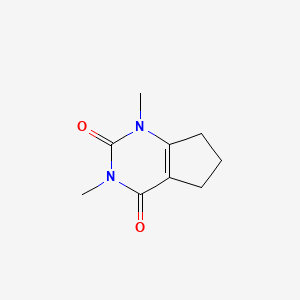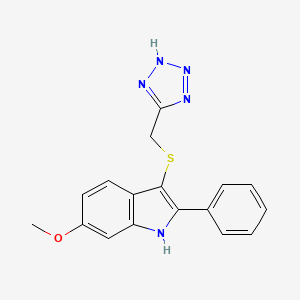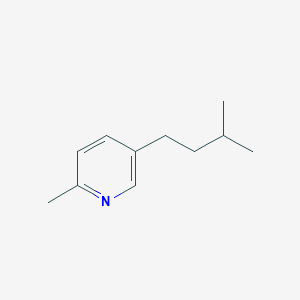
Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- is a compound known for its significant role in medicinal chemistry, particularly as an anticancer agent. This compound is a derivative of acridine and is known for its ability to intercalate into DNA, thereby inhibiting the function of topoisomerase II, an enzyme crucial for DNA replication and cell division .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- typically involves the coupling of an acridine moiety with a methanesulfon-m-anisidide head group. The process begins with the preparation of the acridine derivative, followed by its reaction with methanesulfon-m-anisidide under specific conditions to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize any potential impurities .
化学反应分析
Types of Reactions: Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are optimized to ensure the desired transformation while maintaining the stability of the compound .
Major Products:
科学研究应用
Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying DNA intercalation and topoisomerase inhibition. In biology, it is used to investigate the mechanisms of DNA replication and cell division. In medicine, it is being explored as a potential anticancer agent due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells .
作用机制
The mechanism of action of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- involves its intercalation into DNA, which disrupts the normal function of topoisomerase II. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting topoisomerase II, the compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inducing cell death .
相似化合物的比较
Similar Compounds: Similar compounds include other topoisomerase II inhibitors such as etoposide, doxorubicin, and mitoxantrone. These compounds also intercalate into DNA and inhibit topoisomerase II, but they differ in their chemical structure and specific interactions with the enzyme .
Uniqueness: Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- is unique due to its specific structure, which allows for a high degree of specificity and potency in inhibiting topoisomerase II. Its ability to intercalate into DNA and form stable complexes with the enzyme-DNA cleavage complex makes it a valuable tool in both research and potential therapeutic applications .
属性
CAS 编号 |
66147-74-8 |
|---|---|
分子式 |
C22H22N4O3S |
分子量 |
422.5 g/mol |
IUPAC 名称 |
N-[3-methoxy-4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O3S/c1-23-14-8-10-17-20(12-14)24-18-7-5-4-6-16(18)22(17)25-19-11-9-15(13-21(19)29-2)26-30(3,27)28/h4-13,23,26H,1-3H3,(H,24,25) |
InChI 键 |
CSRQEOZYFKMLKK-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


